molecular formula C16H15F3O3 B14296475 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol CAS No. 111916-05-3

1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol

Cat. No.: B14296475
CAS No.: 111916-05-3
M. Wt: 312.28 g/mol
InChI Key: NQXSKNQJWGFXTJ-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol is an organic compound that features both hydroxy and trifluoromethyl functional groups. These functional groups are known for their significant impact on the compound’s chemical properties and reactivity. The presence of the hydroxy group makes the compound potentially useful in various chemical reactions, while the trifluoromethyl group can enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a phenol derivative reacts with a trifluoromethyl-substituted benzene under acidic conditions. This is followed by a series of reduction and oxidation steps to introduce the hydroxy and diol functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure reactors and continuous flow systems can be employed to scale up the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohols.

Scientific Research Applications

1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s hydroxy and trifluoromethyl groups may interact with biological targets, making it useful in drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity and stability. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)-1-phenylpropane-1,3-diol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol: The methoxy group can alter the compound’s reactivity and biological activity.

Uniqueness

1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol is unique due to the presence of both hydroxy and trifluoromethyl groups. This combination can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

111916-05-3

Molecular Formula

C16H15F3O3

Molecular Weight

312.28 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol

InChI

InChI=1S/C16H15F3O3/c17-16(18,19)13-3-1-2-12(10-13)15(22,8-9-20)11-4-6-14(21)7-5-11/h1-7,10,20-22H,8-9H2

InChI Key

NQXSKNQJWGFXTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CCO)(C2=CC=C(C=C2)O)O

Origin of Product

United States

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